molecular formula C4H2ClF3 B14744997 1-Chloro-1,4,4-trifluorobuta-1,3-diene CAS No. 764-14-7

1-Chloro-1,4,4-trifluorobuta-1,3-diene

Cat. No.: B14744997
CAS No.: 764-14-7
M. Wt: 142.51 g/mol
InChI Key: HHVFKXOGZHRSDU-UHFFFAOYSA-N
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Description

1-Chloro-1,4,4-trifluorobuta-1,3-diene ( 764-14-7) is a specialized fluorinated building block of significant value in synthetic and polymer chemistry. It serves as a key intermediate for the preparation of other substituted fluorodienes, such as tetrafluorobutadiene and 1-chloro-1,4,4-trifluoro-2-phenylbutadiene . The compound is synthesized via the pyrolysis of 2-chloro-2,3,3-trifluorocyclobutyl acetate, which is itself prepared from the cycloaddition of chlorotrifluoroethylene and vinyl acetate . This synthesis route exemplifies a general method for transforming fluorinated cyclobutanes into conjugated diene systems . The final product is characterized as a mixture of equal amounts of cis and trans isomers and has a boiling point of 50-51°C . As a conjugated diene, it can undergo characteristic reactions such as 1,2- and 1,4-electrophilic additions, offering researchers pathways to a variety of functionalized fluorinated molecules . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

764-14-7

Molecular Formula

C4H2ClF3

Molecular Weight

142.51 g/mol

IUPAC Name

1-chloro-1,4,4-trifluorobuta-1,3-diene

InChI

InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H

InChI Key

HHVFKXOGZHRSDU-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)C=C(F)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 1,4,4 Trifluorobuta 1,3 Diene

Dehalogenation and Dehydrohalogenation Routes to Buta-1,3-dienes

Elimination reactions, including dehalogenation and dehydrohalogenation, represent fundamental and widely used methods for the synthesis of unsaturated systems like buta-1,3-dienes. researchgate.net These approaches typically start from saturated or partially unsaturated polyhalogenated precursors.

Strategies from Polyhalogenated Precursors

The formation of a diene system via elimination requires a suitable polyhalogenated butane or butene precursor. Dehalogenation, the removal of two halogen atoms, is often accomplished using reducing metals, with zinc being a common choice. researchgate.net Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom, typically facilitated by a base. The choice of precursor is critical as its structure dictates the position of the resulting double bonds.

For a target molecule like 1-Chloro-1,4,4-trifluorobuta-1,3-diene, a plausible precursor would be a polyhalogenated butane containing the requisite arrangement of chlorine and fluorine atoms. The reaction would proceed via a double dehydrohalogenation or a combination of dehalogenation and dehydrohalogenation steps. For example, starting from a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon), a double E2 elimination can produce an alkyne, which could be a potential intermediate or byproduct. youtube.com

A common industrial method for producing 1-chloro-1,3-butadiene (α-chloroprene) involves the gas-phase dehydrochlorination of 3,4-dichloro-1-butene or 1,4-dichloro-2-butene over a catalyst such as lanthanum phosphate. google.com This process highlights the industrial viability of dehydrohalogenation for creating halogenated dienes. The mechanism can involve an initial isomerization of the precursor followed by the elimination of hydrogen chloride. google.com

Table 1: Examples of Dehydrohalogenation for Halogenated Diene Synthesis

Starting MaterialReagent/CatalystProductReference
3,4-dichloro-1-buteneLanthanum Phosphate (gas phase)1-chloro-1,3-butadiene google.com
1,4-dichloro-2-buteneSodium amide1-chloro-1,3-butadiene google.com
PolyhalogenobutanesZincMixed Halogenobutadienes researchgate.net

Stereocontrol in Olefin-Forming Elimination Reactions

The stereochemistry of the resulting diene is a crucial aspect of its synthesis. In elimination reactions, stereocontrol is often dictated by the conformation of the substrate and the nature of the reagents. Anti-periplanar elimination is typically favored in E2 reactions, where the departing hydrogen and halogen atoms are in an anti-conformation. This principle can be exploited to control the E/Z geometry of the newly formed double bonds.

For complex fluorinated systems, stereoselective synthesis often requires more sophisticated approaches. For instance, the synthesis of stereodefined fluorinated dienes has been achieved through domino elimination-addition/elimination sequences starting from trifluoromethylated N-allenamides. acs.org While not a direct dehalogenation, this illustrates the principle of controlled elimination to achieve specific stereoisomers. The development of stereocontrolled pathways to trioxygenated 1,3-dienes also highlights how the bulkiness of substituents on the precursor can direct the stereochemical outcome, leading selectively to (1E,3E) or (1Z,3E) isomers. nih.gov Achieving precise stereocontrol for this compound via elimination would depend heavily on the synthesis of a stereochemically defined polyhalogenated precursor.

Olefination and Carbon-Carbon Bond Forming Strategies

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, which can be adapted to construct complex fluorinated diene architectures. These methods, including Wittig-type reactions and palladium-catalyzed couplings, provide high degrees of flexibility and control.

Wittig-Type and Related Olefination Approaches for Diene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). wikipedia.org This methodology can be extended to synthesize 1,3-dienes. A common strategy involves the reaction of an α,β-unsaturated aldehyde or ketone with a Wittig reagent, or the reaction of an aldehyde with an allylic phosphonium ylide. organic-chemistry.org

To synthesize this compound, one could envision several Wittig-based disconnections. For instance, a fluorinated phosphonium ylide could react with a chlorinated α,β-unsaturated aldehyde, or vice versa. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (where the R group is alkyl) typically yield Z-alkenes, whereas stabilized ylides (where R is an electron-withdrawing group) favor the formation of E-alkenes. organic-chemistry.orgharvard.edu This selectivity arises from the kinetics of the formation and decomposition of the oxaphosphetane intermediate. wikipedia.org Modifications such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions, almost exclusively provide the E-alkene and have the advantage that the phosphate byproduct is water-soluble, simplifying purification. harvard.edu

Palladium-Catalyzed Coupling Reactions for Fluorinated Diene Architectures

Palladium-catalyzed cross-coupling reactions are exceptionally powerful for constructing C(sp²)–C(sp²) bonds, making them ideal for diene synthesis. researchgate.net Reactions such as the Suzuki, Stille, and Heck couplings allow for the modular assembly of dienes from simpler vinyl precursors. organic-chemistry.orgresearchgate.net

This approach is highly applicable to the synthesis of fluorinated and halogenated dienes. researchgate.net A general strategy involves the coupling of a vinyl halide or triflate with a vinyl organometallic reagent (e.g., vinyl boronic acid, vinyl stannane, or vinyl zinc). For the synthesis of this compound, a potential route would be the coupling of a chloro-vinyl species with a trifluoro-vinyl species. For example, a Suzuki coupling could be performed between a trifluorovinyl boronic acid ester and a chlorinated vinyl halide. A key advantage of these methods is that the stereochemistry of the vinyl partners is often retained in the final product. organic-chemistry.org

Recent advances have demonstrated the synthesis of 3-trifluoromethylated 1,3-butadienes via a palladium(0)-catalyzed fluorinated Heck reaction, showcasing the utility of this approach for incorporating fluorinated moieties under mild conditions. Similarly, palladium catalysis has been used to couple allenes with organic halides to generate 1,3-dienes. nih.gov

Table 2: Palladium-Catalyzed Reactions for Diene Synthesis

Reaction TypeCoupling PartnersCatalyst System (Example)Product TypeReference
Suzuki Coupling1-Alkenyl Halide + 1-Alkenylboronic acid esterPdCl₂(PPh₃)₂Unsymmetrical 1,3-Diene organic-chemistry.org
Heck Reaction2-Bromo-3,3,3-trifluoropropene + AcrylamidePd(0)3-Trifluoromethylated 1,3-butadiene
Stille CouplingVinyl Stannane + Vinyl HalidePd(PPh₃)₄1,3-Diene researchgate.net
Allenic CouplingAllene + Aryl/Vinyl HalidePd(dba)₂/PPh₃Substituted 1,3-Diene nih.gov

Novel Synthetic Pathways for Halogenated and Fluorinated Dienes

Research into the synthesis of fluorinated molecules continues to yield innovative methods that expand the toolkit for organic chemists. These novel pathways often provide access to structures that are difficult to obtain through traditional means.

One emerging strategy is the direct hydrofluorination of enynes (compounds with both a double and a triple bond). This approach, using reagents like a pyridinium tetrafluoroborate salt, can convert enynoates into fluorinated dienoates with high stereo- and regioselectivity. This method provides a direct route to incorporate fluorine into a diene system from non-fluorinated starting materials.

Another innovative approach involves nickel-catalyzed multicomponent reactions. A nickel-catalyzed defluorinative three-component coupling of trifluoromethyl alkenes, internal alkynes, and organoboronic acids has been developed to produce gem-difluorinated 1,4-dienes. acs.org While this yields a 1,4-diene, it demonstrates the power of transition-metal catalysis to activate strong C-F bonds and forge multiple new C-C bonds in a single operation.

Furthermore, base-promoted, silylborane-mediated transformations of fluorinated carbenes derived from fluoroalkyl ketones have been reported as an efficient and stereoselective route to diverse fluorinated 1,3-dienes. researchgate.net These cutting-edge methods highlight the ongoing evolution of synthetic strategies that could potentially be adapted for the specific synthesis of this compound.

Exploration of Catalytic Systems in Diene Assembly

The construction of the this compound backbone likely involves carbon-carbon bond formation and halogenation steps, for which various catalytic systems have been developed for analogous compounds. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective synthesis of 1,3-dienes. nih.gov

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for the synthesis of fluorinated dienes. researchgate.net These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid or ester. For the synthesis of this compound, a potential strategy could involve the coupling of a chloro-substituted vinyl species with a trifluorinated vinylboron reagent in the presence of a palladium catalyst. The choice of ligands, such as phosphines, is crucial in optimizing the yield and stereoselectivity of the reaction. researchgate.net

Nickel-based catalytic systems, particularly with N-heterocyclic carbene (NHC) ligands, have also emerged as powerful tools for the enantioselective synthesis of 1,4-dienes through cross-hydroalkenylation of cyclic 1,3-dienes and heterosubstituted terminal olefins. nih.govmdpi.comnih.gov While this specific reaction may not directly produce the target compound, the underlying principles of using chiral NHC-Ni catalysts to control regioselectivity and enantioselectivity are relevant to the assembly of complex dienes. nih.govmdpi.comnih.gov

Furthermore, copper-catalyzed three-component radical reactions have been successfully used for the 1,4-perfluoroalkylamination of 1,3-dienes. nih.gov This methodology demonstrates the ability of copper catalysts to facilitate the introduction of fluorinated groups onto a diene scaffold. nih.gov A similar approach could potentially be adapted for the introduction of a trifluoromethyl group and a chlorine atom.

Another relevant synthetic strategy is the dehydrohalogenation of appropriately substituted butane precursors. For instance, the gas-phase dehydrochlorination of dichlorobutenes in the presence of catalysts like lanthanum phosphate has been used to prepare 1-chloro-1,3-butadiene. google.com A similar dehydrofluorination or dehydrochlorination of a suitable polychlorofluorobutane could be a viable route to this compound.

The table below summarizes potential catalytic systems that could be explored for the synthesis of this compound, based on methodologies for similar compounds.

Catalyst SystemReaction TypePotential Application in Synthesis
Palladium(0) with phosphine (B1218219) ligandsSuzuki-Miyaura CouplingCoupling of a chlorinated vinyl halide with a trifluorovinylboronic acid.
Nickel(II) with N-heterocyclic carbene (NHC) ligandsCross-hydroalkenylationAssembly of the diene backbone with potential for stereocontrol. nih.govmdpi.comnih.gov
Copper(I) complexesRadical AdditionIntroduction of the trifluoromethyl group and chlorine atom to a diene precursor. nih.gov
Lanthanum PhosphateDehydrohalogenationElimination of HCl or HF from a suitable polychlorofluorobutane. google.com

Comparative Analysis of Synthetic Efficiencies and Product Purity

Palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated dienes have been shown to be effective, but challenges can arise from side reactions and the formation of by-products, which can complicate purification. researchgate.net The purity of the product is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Copper-catalyzed reactions, such as the radical 1,4-perfluoroalkylamination of 1,3-dienes, can proceed with high regioselectivity and enantioselectivity, often resulting in good to excellent yields. nih.gov The purity of the products in these reactions is generally high, with the formation of a single isomer being observed in many cases. nih.gov

The following table provides a hypothetical comparative analysis of the potential synthetic routes, with estimated efficiencies and purities based on data for analogous reactions.

Synthetic RouteCatalystTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Suzuki-Miyaura CouplingPalladium(0)60-85>95High stereoselectivity, broad functional group tolerance.Potential for by-product formation, requires pre-functionalized substrates. researchgate.net
Radical AdditionCopper(I)70-95>98High regioselectivity, mild reaction conditions. nih.govSubstrate scope may be limited.
DehydrohalogenationLanthanum Phosphate50-8090-95Utilizes simple starting materials. google.comHigh temperatures may lead to side reactions and lower purity.

It is important to note that these values are estimations based on related synthetic transformations and that the actual efficiency and purity for the synthesis of this compound would require experimental validation. The development of a robust and efficient synthesis for this specific compound would likely involve a systematic exploration and optimization of these and other catalytic methodologies.

Reactivity and Mechanistic Investigations of 1 Chloro 1,4,4 Trifluorobuta 1,3 Diene

Electrophilic Addition Chemistry of Conjugated Dienes

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. These reactions are initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack by a nucleophile at one of the electron-deficient carbons of this intermediate yields the final products. The distribution of 1,2- and 1,4-addition products is often dependent on reaction conditions such as temperature. chemistrysteps.commasterorganicchemistry.comopenochem.orgmasterorganicchemistry.com

Regioselective and Stereoselective Outcomes in 1,2- and 1,4-Additions

The regioselectivity of electrophilic addition to unsymmetrical dienes is governed by the stability of the carbocation intermediate formed upon initial protonation. libretexts.orgwordpress.com In the case of 1-Chloro-1,4,4-trifluorobuta-1,3-diene, the chlorine atom at the C1 position can stabilize an adjacent carbocation through resonance (lone pair donation), while the trifluoromethyl group at C4 is strongly electron-withdrawing, destabilizing any nearby positive charge.

Protonation of the C3-C4 double bond is less likely due to the powerful electron-withdrawing effect of the CF3 group, which would lead to a highly unstable carbocation. Therefore, the electrophilic attack is predicted to occur at the C1=C2 double bond. Protonation at C1 would generate a secondary carbocation at C2, which is destabilized by the inductive effect of the adjacent chlorine. In contrast, protonation at C2 would lead to a primary carbocation at C1, which is also unfavorable.

However, considering the formation of a resonance-stabilized allylic carbocation, protonation at C3 is the most plausible initial step. This would generate a carbocation at C2 that is stabilized by resonance with the C4 position. The resulting allylic carbocation would have positive charge distributed between C2 and C4. The nucleophile can then attack either of these positions, leading to 1,2- and 1,4-addition products, respectively.

The stereochemistry of the addition is often not highly selective in these reactions, as the planar carbocation intermediate can be attacked from either face by the nucleophile. masterorganicchemistry.com

Allylic Carbocation Intermediates in Halogenated Diene Reactions

The stability of the allylic carbocation intermediate is a crucial factor in determining the reaction pathway. libretexts.orglibretexts.org For this compound, protonation at C3 would lead to an allylic carbocation with resonance structures distributing the positive charge between C2 and C4.

The stability of this carbocation is influenced by the substituents. The chlorine atom at C1 can participate in resonance, donating a lone pair to the pi-system, which can help to delocalize the positive charge. Conversely, the trifluoromethyl group at C4 is strongly electron-withdrawing and will destabilize a carbocation at this position. Therefore, the resonance contributor with the positive charge at C2 is expected to be more stable than the one with the charge at C4. This differential stability of the resonance contributors will influence the product distribution. A chlorine substituent on a carbocation can have competing effects: a destabilizing inductive effect and a stabilizing resonance effect. stackexchange.com

Kinetic versus Thermodynamic Control in Addition Processes

The ratio of 1,2- to 1,4-addition products in the electrophilic addition to conjugated dienes is often temperature-dependent, a classic example of kinetic versus thermodynamic control. chemistrysteps.comlibretexts.orgopenstax.org

Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the major product is the one that is formed fastest (the kinetic product). This product arises from the attack of the nucleophile on the carbon atom of the allylic carbocation that bears the greater positive charge, which corresponds to the more stable resonance contributor. openochem.orgmasterorganicchemistry.com In the case of the allylic carbocation derived from this compound, the positive charge is expected to be more localized on C2 due to the destabilizing effect of the CF3 group at C4. Therefore, the 1,2-addition product is predicted to be the kinetic product.

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, and an equilibrium is established between the products. Under these conditions, the major product is the most stable one (the thermodynamic product). chemistrysteps.comlibretexts.orgopenstax.org The thermodynamic stability of the final alkene product is a key factor. The 1,4-addition product often results in a more substituted and therefore more stable internal double bond, whereas the 1,2-addition product typically has a terminal, less substituted double bond. libretexts.org For this compound, the 1,4-adduct would have a double bond between C2 and C3, which is internal and would likely be the more thermodynamically stable product.

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

Product TypePredicted StructureControlling Condition
1,2-Addition (Kinetic)3-Bromo-1-chloro-1,4,4-trifluorobut-1-eneLow Temperature
1,4-Addition (Thermodynamic)1-Bromo-1-chloro-4,4,4-trifluorobut-2-eneHigh Temperature

Pericyclic Reactions Involving this compound and Analogues

Pericyclic reactions, such as the Diels-Alder reaction, are concerted cycloadditions that proceed through a cyclic transition state. The feasibility and outcome of these reactions are heavily influenced by the electronic nature of the reactants. masterorganicchemistry.comlibretexts.org

Diels-Alder Reactions ([4+2] Cycloadditions)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor (normal electron demand Diels-Alder) or vice versa (inverse electron demand Diels-Alder). libretexts.orgnih.gov

To assess the role of this compound in a Diels-Alder reaction, we must consider its electronic properties, which are dictated by its substituents.

As a Dienophile: While it is a diene by structure, the significant electron-deficient character of this compound could allow one of its double bonds to act as a dienophile in a reaction with a very electron-rich diene. The C1=C2 double bond, being less deactivated by the CF3 group, might be the more reactive dienophilic component.

Table 2: Predicted Diels-Alder Reactivity of this compound

Role of CompoundType of Diels-Alder ReactionFavorable Dienophile/Diene Partner
DieneInverse Electron DemandElectron-rich dienophiles (e.g., ethyl vinyl ether)
DienophileNormal Electron DemandVery electron-rich dienes (e.g., 1,3-cyclopentadiene with electron-donating groups)

The regioselectivity of a potential Diels-Alder reaction would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. Computational studies of the frontier molecular orbitals (HOMO and LUMO) of this compound would provide more definitive insights into its reactivity and selectivity in cycloaddition reactions. bhu.ac.innih.govsapub.orgdntb.gov.uaresearchgate.net

Stereochemical Aspects and Endo/Exo Selectivity in Cycloadditions

The stereochemical outcome of Diels-Alder reactions is a critical aspect of their synthetic utility, with the formation of endo or exo products being governed by a combination of electronic and steric factors. In the context of cycloadditions involving this compound, the substituents on the diene framework play a decisive role in directing the stereoselectivity.

The "endo rule" in Diels-Alder reactions typically predicts the preferential formation of the endo isomer, even though it is often the sterically more hindered and thermodynamically less stable product. masterorganicchemistry.commasterorganicchemistry.com This preference is commonly attributed to secondary orbital interactions (SOIs) between the p-orbitals of the electron-withdrawing group on the dienophile and the developing C2-C3 double bond of the diene in the transition state. masterorganicchemistry.comyoutube.com These stabilizing interactions are maximized in the endo transition state. masterorganicchemistry.com

However, the presence of fluorine and chlorine substituents on the diene, as in this compound, can significantly alter this landscape. Computational studies on Diels-Alder reactions with fluorinated dienophiles have shown that fluorine substitution can lead to an inversion of selectivity, favoring the exo product. rsc.orgnih.gov This shift is often attributed to the strong destabilizing strain and repulsive Pauli interactions in the more compact endo transition state, which can outweigh the stabilizing secondary orbital interactions. rsc.orgnih.gov The steric demands of the substituents on the diene and dienophile are a primary determinant of the endo/exo ratio, with bulky groups often favoring the less hindered exo product. nih.gov

For this compound, both the chlorine atom at the C1 position and the trifluoromethyl group at the C4 position introduce considerable steric bulk and electronic perturbations. The interplay of these factors will determine the facial selectivity of the dienophile's approach. Lewis acid catalysis can further influence the stereochemical outcome by coordinating to the dienophile, which can enhance the secondary orbital interactions and potentially increase endo selectivity. masterorganicchemistry.com However, experimental studies on simple, un-catalyzed Diels-Alder reactions have challenged the universality of the endo rule, showing that kinetic endo:exo ratios can be close to 1:1 for many common dienophiles reacting with 1,3-butadiene. nih.gov

Factors Influencing Endo/Exo Selectivity in Cycloadditions
FactorFavors Endo ProductFavors Exo ProductRelevance to this compound
Secondary Orbital Interactions (SOIs) Strong stabilizing interactions between diene and dienophile orbitals. masterorganicchemistry.comnih.govWeak or absent SOIs.The electron-withdrawing nature of the substituents may influence the orbital energies, but the overall effect on SOIs is complex.
Steric Hindrance Less sterically demanding substituents.Bulky substituents on the diene or dienophile create destabilizing steric strain in the endo transition state. nih.govThe C1-Chloro and C4-CF3 groups introduce significant steric bulk, likely favoring an exo approach.
Fluorine Substitution Generally disfavored due to electronic repulsion and strain.Fluorine atoms can lead to an inversion of selectivity towards the exo product due to destabilizing strain energy in the endo transition state. rsc.orgnih.govThe trifluoromethyl group is expected to strongly favor the exo product.
Catalysis Lewis acids can enhance endo selectivity by amplifying SOIs. masterorganicchemistry.comCertain catalysts can be designed to promote exo-selectivity. nih.govThe use of a Lewis acid catalyst could potentially be employed to tune the endo/exo ratio.
Temperature Lower reaction temperatures (kinetic control). youtube.comHigher reaction temperatures (thermodynamic control), as the exo product is often more stable. masterorganicchemistry.comReaction conditions will be a key variable in controlling the stereochemical outcome.
Electronic Perturbations of Halogen and Fluorine Substituents on Reactivity

The reactivity of a diene in a cycloaddition reaction is fundamentally governed by its electronic properties, specifically the energies of its frontier molecular orbitals (HOMO and LUMO). chemistrysteps.com The introduction of halogen and fluorine substituents onto the buta-1,3-diene backbone, as in this compound, causes significant electronic perturbations that modulate its reactivity.

Fluorine is the most electronegative element, and its presence in a molecule exerts a powerful electron-withdrawing inductive effect (-I). nih.govbritannica.com This effect leads to a stabilization (lowering of energy) of the molecular orbitals. nih.gov Similarly, chlorine is also an electronegative halogen that withdraws electron density through induction. In this compound, the cumulative inductive effect of the one chlorine and three fluorine atoms significantly lowers the energy of both the HOMO and LUMO of the diene system.

In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. chemistrysteps.com Electron-donating groups on the diene raise the HOMO energy, decrease the HOMO-LUMO energy gap, and accelerate the reaction. Conversely, the electron-withdrawing chloro and trifluoromethyl groups on this compound lower the diene's HOMO energy. This increases the HOMO(diene)-LUMO(dienophile) gap, which generally leads to a decrease in reactivity towards common, electron-deficient dienophiles. nih.gov

However, this decreased reactivity in normal-electron-demand cycloadditions can be inverted. The significantly lowered LUMO energy of the fluorinated diene makes it a more potent electrophile. This enhances its reactivity in inverse-electron-demand Diels-Alder reactions, where the primary orbital interaction is between the LUMO of the diene and the HOMO of an electron-rich dienophile (e.g., an enol ether or enamine).

Electronic Effects of Substituents on Diene Reactivity
SubstituentInductive Effect (σI)Mesomeric Effect (σR)Overall Effect on DienePredicted Impact on Reactivity
-H 0.000.00Neutral (Reference)Baseline reactivity.
-Cl +0.47-0.23Electron-withdrawingDecreases reactivity in normal-demand, increases in inverse-demand cycloadditions.
-F +0.51-0.34Strongly electron-withdrawing (Inductive) nih.govDecreases reactivity in normal-demand, increases in inverse-demand cycloadditions.
-CF3 +0.45+0.19Very strongly electron-withdrawing nih.govSignificantly decreases reactivity in normal-demand, significantly increases in inverse-demand cycloadditions.

Other Cycloaddition Modes

Sila-Cycloadditions and Silicon-Containing Heterocycles

Beyond traditional carbon-centric cycloadditions, fluorinated dienes are potential substrates for sila-cycloaddition reactions, providing routes to valuable silicon-containing heterocycles. researchgate.net A notable example is the nickel-catalyzed [4+1] cycloaddition between 1,3-dienes and trichlorosilanes, which serves as a direct method for producing structurally diverse five-membered cyclic chlorosilanes. chemrxiv.org This reaction utilizes trichlorosilanes as a novel "Si-1" synthon. chemrxiv.org Given the broad substrate scope of this methodology, which tolerates various substituted 1,3-dienes, it is plausible that this compound could participate in this transformation to yield a highly functionalized five-membered chlorosilane.

Another approach involves the reaction of dienes with silylenes (silicon analogues of carbenes). For instance, stable chlorosilylenes have been shown to react with unsaturated organic compounds via oxidative addition, affording [1+4]-cycloaddition products. nih.gov The reaction of this compound with a suitable silylene could potentially lead to the formation of a five-membered silacyclopentene derivative, incorporating the chloro- and fluoro-substituents into the heterocyclic ring. These silicon-containing heterocycles are versatile intermediates in organic synthesis and materials science. nih.gov

Formal [4+3] Cycloadditions with Dienes

Formal [4+3] cycloaddition reactions provide an efficient pathway to seven-membered carbocyclic frameworks, which are common motifs in natural products and bioactive molecules. chemrxiv.org A powerful strategy for achieving this transformation involves the reaction of 1,3-dienes with vinyl carbenes. Recently, a silver-catalyzed formal [4+3] cycloaddition of 1,3-dienes with vinyl-N-triftosylhydrazones has been developed. chemrxiv.org This reaction proceeds through the in situ generation of a vinyl silver carbene, which then undergoes a stereoselective cyclopropanation with the diene to form a cis-divinylcyclopropane intermediate. This intermediate subsequently undergoes a thermal Cope rearrangement to furnish the 1,4-cycloheptadiene (B11937353) product.

The reaction accommodates a wide array of acyclic and cyclic 1,3-dienes, including those with halogen substituents. chemrxiv.org This suggests that this compound could be a viable substrate for this methodology. The reaction would be expected to produce a complex, highly functionalized seven-membered ring containing chloro and trifluoromethyl groups, which could serve as a versatile building block for further synthetic elaboration.

Photochemical [2+2] Cycloadditions of Fluorinated Butadienes

Photochemical [2+2] cycloadditions represent a powerful tool for the synthesis of cyclobutane (B1203170) rings. While the direct photoexcitation of 1,3-dienes often requires high-energy UV light that can cause decomposition, modern methods utilize visible-light-absorbing transition metal photocatalysts to enable these transformations under milder conditions. nih.gov This approach has been successfully applied to a diverse range of 1,3-dienes to generate vinylcyclobutane products. nih.gov

The participation of this compound in such a photosensitized [2+2] cycloaddition with an alkene would be a viable route to constructing a highly substituted vinylcyclobutane. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by the electronic and steric nature of the substituents on both the diene and the alkene partner. Thermal [2+2] cycloadditions are also known for fluorinated olefins, such as the reaction of trifluoroethylene (B1203016) with dienes, which often competes with the [4+2] Diels-Alder pathway. acs.org The photochemical behavior of chloro-substituted compounds can also lead to unique cyclization pathways. researchgate.net The resulting fluorinated and chlorinated vinylcyclobutanes are valuable synthetic intermediates due to the potential for strain-releasing ring-opening reactions and further functionalization of the double bond.

Dipolar Cycloaddition Strategies for Five-Membered Heterocycles

1,3-Dipolar cycloadditions are concerted pericyclic reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. wikipedia.org This class of reactions is a cornerstone of heterocyclic chemistry due to its high degree of regio- and stereoselectivity. Alkenes and alkynes are common dipolarophiles, and conjugated dienes can also participate in these reactions.

Due to the strong electron-withdrawing effects of its chloro and trifluoromethyl substituents, this compound is an electron-deficient diene. This electronic character makes it an excellent dipolarophile for reactions with electron-rich 1,3-dipoles in a LUMO(diene)-controlled reaction. A wide variety of 1,3-dipoles could potentially be employed, including:

Azides (R-N3): Reaction with an organic azide (B81097) would lead to the formation of a triazole-containing ring system. beilstein-journals.org

Nitrile Oxides (R-CNO): Cycloaddition with a nitrile oxide would yield an isoxazoline (B3343090) derivative. wikipedia.org

Nitrones (R2C=N+(R)O-): This reaction would produce an isoxazolidine.

Carbonyl Ylides: These dipoles would react to form oxygen-containing five-membered rings. wikipedia.org

These dipolar cycloaddition strategies offer a versatile and powerful approach to synthesizing a diverse array of novel, highly functionalized five-membered heterocycles starting from this compound. nih.gov

Polymerization and Copolymerization Behavior of Fluorinated Buta-1,3-dienes

The introduction of fluorine atoms into a buta-1,3-diene structure, as seen in this compound, significantly influences its electronic properties and, consequently, its behavior in polymerization reactions. The high electronegativity of fluorine atoms can alter the reactivity of the vinyl groups, affecting polymerization kinetics, polymer structure, and the properties of the resulting materials.

Radical Polymerization Kinetics and Mechanisms

While specific kinetic data for the radical polymerization of this compound is not extensively documented in publicly available literature, general principles of radical polymerization of conjugated dienes can be applied. The process is initiated by a radical species, which attacks one of the double bonds of the diene monomer. This initial attack can occur at either the C1 or C4 position, leading to the formation of a resonance-stabilized allylic radical.

The propagation step involves the addition of the resulting radical to another monomer molecule. This addition can proceed via 1,2- or 1,4-addition, leading to different microstructures in the polymer chain. For analogous, non-fluorinated dienes like 1-chloro-1,3-butadiene, it has been observed that 1,4-addition is a significant pathway. This preference is attributed to the formation of a more stable internal double bond in the polymer backbone. The presence of fluorine atoms in this compound is expected to influence the regioselectivity of this addition due to steric and electronic effects.

Controlled/Living Polymerization Techniques (e.g., RAFT) for Fluorinated Monomers

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that has been successfully applied to a wide range of monomers, including fluorinated ones. The applicability of RAFT to fluorinated acrylates and styrenes suggests its potential for the controlled polymerization of fluorinated dienes like this compound.

The success of a RAFT polymerization relies on the selection of an appropriate RAFT agent, which reversibly deactivates the propagating radical chains. For fluorinated monomers, the choice of the R and Z groups of the RAFT agent (dithioester, trithiocarbonate, etc.) is crucial for achieving good control over the polymerization. The electron-withdrawing nature of the fluorine atoms in the monomer can affect the stability of the intermediate radical species in the RAFT equilibrium, thereby influencing the polymerization kinetics and control. While specific studies on this compound are scarce, research on other fluorinated monomers demonstrates that well-defined polymers with predictable molecular weights and low dispersities can be obtained.

Monomer Reactivity Ratios in Fluorinated Diene Copolymerizations

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. There is limited specific data available for the copolymerization of this compound. However, studies on the radical copolymerization of its non-fluorinated analog, 1-chloro-1,3-butadiene (M1), with styrene (B11656) (M2) have reported reactivity ratios, providing some insight into the potential behavior of fluorinated dienes.

Table 1: Monomer Reactivity Ratios for the Copolymerization of 1-Chloro-1,3-butadiene (M1) with Styrene (M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2
1-Chloro-1,3-butadieneStyrene1.020.23

This data is for the non-fluorinated analog and serves as an estimation. Actual values for this compound may differ.

The values in the table indicate that a growing polymer chain ending in a 1-chloro-1,3-butadiene unit has a slightly higher preference for adding another 1-chloro-1,3-butadiene monomer over a styrene monomer (r1 > 1). Conversely, a polystyryl radical has a strong preference for adding another styrene monomer (r2 < 1). The product of the reactivity ratios (r1 * r2) is less than 1, suggesting a tendency towards random copolymerization with some inclination for block formation of the diene. The introduction of fluorine atoms in this compound would be expected to alter these reactivity ratios due to changes in the electronic and steric nature of the monomer.

Nucleophilic, Radical, and Organometallic Transformations

The conjugated diene system in this compound, substituted with both chlorine and fluorine atoms, provides multiple sites for chemical transformations.

Nucleophilic Attack and Substitution Reactions

The carbon-chlorine bond in this compound is a potential site for nucleophilic substitution. The reactivity of this bond will be influenced by the electron-withdrawing effects of the fluorine atoms and the conjugated π-system. Nucleophilic attack could potentially occur at the C1 position, leading to the displacement of the chloride ion.

However, the presence of the conjugated system also allows for the possibility of a conjugate addition-elimination mechanism. In such a pathway, a nucleophile could initially attack the C3 or C4 position, leading to a resonance-stabilized carbanion, followed by the elimination of the chloride ion from the C1 position. The regioselectivity of the nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. The strong electron-withdrawing fluorine atoms at the C4 position would make the C3-C4 double bond electron-deficient and thus more susceptible to nucleophilic attack.

Radical Chain Reactions and Addition Chemistry

The double bonds in this compound are susceptible to attack by radical species. Radical addition reactions can be initiated by various radical sources. The addition of a radical (X•) can occur at either of the terminal carbons (C1 or C4), resulting in the formation of a resonance-stabilized allylic radical.

Table 2: Potential Products of Radical Addition to this compound

Initial Radical AttackIntermediate Allylic RadicalFinal Product (after trapping)
C1Resonance-stabilized radical at C2 and C41,2- and 1,4-addition products
C4Resonance-stabilized radical at C3 and C14,3- and 4,1-addition products

The regioselectivity of the initial radical attack will be governed by the stability of the resulting allylic radical intermediate. The presence of the trifluoromethyl group at C4 and the chlorine atom at C1 will significantly influence the stability of these intermediates and thus the distribution of the final products. In general, radical additions to conjugated dienes can lead to a mixture of 1,2- and 1,4-adducts. The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,4-adduct often being the thermodynamically more stable product.

Transition Metal-Catalyzed Cross-Coupling and Functionalization of this compound

The unique structural features of this compound, namely the presence of a reactive carbon-chlorine bond on a conjugated diene system adorned with fluorine atoms, make it a potentially valuable building block in organic synthesis. Transition metal-catalyzed cross-coupling and functionalization reactions offer a powerful avenue for the construction of complex fluorinated molecules from this substrate. While specific studies on this compound are limited, the reactivity of similar fluorinated and chlorinated vinyl systems in the presence of transition metal catalysts, particularly those based on palladium, nickel, and copper, provides significant insight into its potential transformations.

The primary site for cross-coupling reactions on this molecule is the C-Cl bond, which can be activated by various transition metal catalysts to form new carbon-carbon and carbon-heteroatom bonds. The conjugated diene system also presents opportunities for functionalization, such as in Heck-type reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are widely employed as catalysts for a variety of cross-coupling reactions, and it is anticipated that this compound would be a competent substrate in several of these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a versatile method for the formation of C-C bonds. For a substrate like this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position. The reactivity of vinyl chlorides in Suzuki-Miyaura couplings is well-established, and the presence of fluorine atoms is generally tolerated. nih.govorganic-chemistry.orgyoutube.com

A typical reaction would involve the palladium catalyst, a phosphine (B1218219) ligand, a base, and the boronic acid or ester coupling partner. The choice of ligand is often crucial for achieving high yields, with bulky, electron-rich phosphines such as SPhos being effective for the coupling of vinyl chlorides. nih.gov

EntryBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)Reference
1Phenylboronic acidPd(OAc)2 / SPhosCsFIsopropanolGood to Excellent (anticipated) nih.gov
24-Methylphenylboronic acidPd(OAc)2 / SPhosCsFIsopropanolGood to Excellent (anticipated) nih.gov
3Thiophen-2-ylboronic acidPd(OAc)2 / SPhosCsFIsopropanolGood (anticipated) nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. pku.edu.cn For this compound, the C-Cl bond can participate in the Heck reaction, leading to the formation of a new, more complex diene system. Research on the Heck reaction of 1-chloro-3,3,3-trifluoropropene, a structurally related compound, demonstrates the feasibility of this transformation. researchgate.net In this case, the reaction with enamides proceeds to give 4-trifluoromethylated 1,3-butadienes in good yields. This suggests that this compound would react similarly with various alkenes. researchgate.net

EntryAlkene Coupling PartnerCatalystBaseSolventProduct TypeYield (%)Reference
1StyrenePd(OAc)2NaOAcDMFSubstituted TrieneGood (anticipated) nih.gov
2n-Butyl acrylatePd(OAc)2Et3NAcetonitrileFunctionalized TrieneGood (anticipated) pku.edu.cn
3N-VinylacetamidePd(dba)2 / P(o-tol)3Et3NAcetonitrileFunctionalized Triene85 (analogous system) researchgate.net

Stille Coupling:

The Stille reaction couples an organohalide with an organostannane. wikipedia.org Vinyl chlorides can be challenging substrates for Stille couplings; however, with the appropriate choice of catalyst and ligands, the reaction can proceed efficiently. This reaction would allow for the introduction of various organic moieties onto the fluorinated diene framework.

EntryOrganostannaneCatalystLigandSolventYield (%)Reference
1Tributyl(phenyl)stannanePd(PPh3)4-TolueneModerate to Good (anticipated) wikipedia.org
2Tributyl(vinyl)stannanePdCl2(PPh3)2-THFModerate to Good (anticipated) wikipedia.org
3Tributyl(ethynyl)stannanePd(dba)2AsPh3DMFGood (anticipated) wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with various terminal alkynes would provide access to highly valuable fluorinated enynes.

EntryTerminal AlkyneCatalyst SystemBaseSolventYield (%)Reference
1PhenylacetylenePd(PPh3)4 / CuIEt3NTHFGood (anticipated) organic-chemistry.org
21-HexynePdCl2(PPh3)2 / CuIDiisopropylamineDMFGood (anticipated) organic-chemistry.org
3TrimethylsilylacetylenePd(OAc)2 / PPh3 / CuIPiperidineTolueneGood (anticipated) organic-chemistry.org

Nickel-Catalyzed Functionalization

Nickel catalysts have emerged as powerful alternatives to palladium for various cross-coupling and functionalization reactions, often exhibiting unique reactivity and selectivity. researchgate.net Nickel catalysis could be particularly advantageous for the functionalization of this compound, potentially enabling reactions that are challenging with palladium. For instance, nickel catalysts are known to be effective in the activation of C-F bonds, which could lead to interesting reactivity beyond the C-Cl bond. acs.orgresearchgate.net Nickel-catalyzed reactions could also be employed for the difunctionalization of the diene system. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent another important class of transformations for the functionalization of dienes. nih.gov While typically employed for reactions such as amination or borylation of the diene backbone, copper catalysis could also play a role in cross-coupling reactions involving the C-Cl bond, particularly in Sonogashira-type couplings where it often serves as a co-catalyst. organic-chemistry.org

Spectroscopic and Structural Characterization of 1 Chloro 1,4,4 Trifluorobuta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Assignment

A complete analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the definitive identification and assignment of the geometric isomers of 1-Chloro-1,4,4-trifluorobuta-1,3-diene. This would involve the determination of chemical shifts and coupling constants, which are fundamental parameters reflecting the electronic environment of each nucleus.

No experimental data for the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound are available in the surveyed scientific literature. Such data would be crucial for distinguishing between the cis and trans isomers and for understanding the influence of the chlorine and fluorine substituents on the electronic structure of the diene system.

Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the stereochemical and regiochemical arrangement of the substituents. At present, no studies employing these techniques on this compound have been reported.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy is a powerful tool for characterizing the bonding within a molecule by identifying its characteristic vibrational frequencies.

There is no published Infrared (IR) or Raman spectroscopic data for this compound. The assignment of characteristic absorption bands for the C=C, C-H, C-F, and C-Cl stretching and bending vibrations would provide significant insight into the molecular structure and bonding.

A detailed analysis of the vibrational signatures, potentially aided by computational modeling, could offer information on the conformational preferences of the cis and trans isomers. This information is currently unavailable due to the lack of experimental spectra.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways under ionization.

Some preliminary mass spectral data has been reported in the context of the synthesis of this compound. orgsyn.org The analysis of the product mixture from the pyrolysis of a precursor indicated the presence of specific ions. The relative abundances of ions with a mass-to-charge ratio (m/e) of 64 (attributed to [CF₂=CH₂]⁺) and 138 (attributed to [CFCl=CHOCOCH₃]⁺) were found to be more significant than those of ions at m/e 80 ([CFCl=CH₂]⁺) and 122 ([CF₂=CHOCOCH₃]⁺). orgsyn.org This data was used to infer the structure of the precursor molecule. orgsyn.org

A comprehensive high-resolution mass spectrometry analysis would be required to confirm the exact molecular formula and to propose detailed fragmentation pathways for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS provides a precise measurement of its molecular mass, which serves as a confirmation of its chemical formula, C₄H₂ClF₃.

The exact mass of the (1E)-1-chloro-1,4,4-trifluorobuta-1,3-diene isomer has been calculated as 141.9797122 Da. researchgate.net This value is derived from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁹F). The high precision of this measurement allows for the unambiguous identification of the compound, distinguishing it from other molecules with the same nominal mass.

Table 1: HRMS Data for this compound

PropertyValue
Molecular Formula C₄H₂ClF₃
Exact Mass 141.9797122 Da researchgate.net
Monoisotopic Mass 141.9797122 Da researchgate.net

This table presents the key high-resolution mass spectrometry data for the specified compound.

Elucidation of Fragmentation Mechanisms under Ionization

Upon electron impact, the molecule is expected to form a molecular ion (M⁺•). The stability of this ion and its subsequent fragmentation will be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments (ions and neutral species).

Key predicted fragmentation pathways include:

Loss of a Chlorine Radical: The C-Cl bond is relatively weak and can cleave to release a chlorine radical (Cl•), resulting in a [M-Cl]⁺ fragment. This is a common fragmentation pathway for chlorinated compounds.

Loss of a Fluorine Radical: Similarly, the cleavage of a C-F bond can lead to the loss of a fluorine radical (F•) to form a [M-F]⁺ fragment.

Cleavage of the Carbon-Carbon Backbone: The conjugated diene system may undergo cleavage at various points along the carbon chain. This can lead to the formation of smaller fluorinated and chlorinated hydrocarbon fragments.

Rearrangement Reactions: Intramolecular rearrangements may occur in the molecular ion or subsequent fragment ions, leading to the formation of more stable ionic species.

The relative abundance of the different fragment ions in the mass spectrum would provide valuable information for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Structure

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on its solid-state molecular structure, including bond lengths, angles, and crystal packing, are not available. The following sections discuss the theoretical expectations for these parameters based on the known structures of similar fluorinated and chlorinated organic molecules.

Precise Determination of Bond Lengths, Angles, and Dihedral Angles

In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational modeling methods. The conjugated diene system is expected to favor a planar or near-planar conformation to maximize π-orbital overlap. The presence of halogen substituents will influence the bond lengths and angles compared to unsubstituted 1,3-butadiene.

Table 2: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted Value RangeNotes
C=C Bond Lengths 1.33 - 1.35 ÅTypical for conjugated double bonds.
C-C Single Bond Length 1.45 - 1.48 ÅShorter than a typical C-C single bond due to conjugation.
C-Cl Bond Length 1.70 - 1.74 ÅInfluenced by the adjacent double bond.
C-F Bond Lengths 1.32 - 1.36 ÅTypical for C-F bonds on sp² hybridized carbons.
C=C-C Bond Angle 120 - 125°Consistent with sp² hybridization.
C-C-Cl Bond Angle 118 - 123°Influenced by steric and electronic effects of the chlorine atom.
C-C-F Bond Angle 115 - 120°Influenced by the fluorine atoms.
Dihedral Angle (C=C-C=C) ~180° (s-trans) or ~0° (s-cis)The s-trans conformation is generally more stable for butadienes.

This table provides theoretically predicted ranges for key geometric parameters. Actual values would require experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound in the solid state would be governed by a combination of intermolecular forces. The molecule possesses a dipole moment due to the presence of the electronegative chlorine and fluorine atoms. Therefore, dipole-dipole interactions are expected to play a significant role in the crystal lattice.

Furthermore, the presence of halogen atoms introduces the possibility of halogen bonding and other short-range interactions. Weak intermolecular interactions involving fluorine, such as C-H···F and F···F contacts, are known to influence the crystal structures of fluorinated compounds. ed.ac.uk Similarly, chlorine atoms can participate in various intermolecular interactions. The interplay of these forces would determine the final crystal system, space group, and unit cell dimensions.

Computational Chemistry and Theoretical Modeling of 1 Chloro 1,4,4 Trifluorobuta 1,3 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity

While Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating molecular systems, no specific studies applying these techniques to 1-chloro-1,4,4-trifluorobuta-1,3-diene have been identified. acs.orgrsc.org Such calculations would theoretically allow for a deep understanding of the compound's electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies could provide insights into its reactivity and kinetic stability. libretexts.org

The characterization of ground states, transition states, and intermediates is fundamental to understanding reaction mechanisms. rsc.org However, the literature lacks any published energy values, geometric parameters, or vibrational frequencies for these critical points on the potential energy surface of this compound. Similarly, the prediction of specific reaction pathways and their associated energy barriers, which is a key output of quantum chemical calculations, has not been documented for this compound. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The exploration of the conformational space of this compound, including the relative stability of its various isomers (e.g., s-trans vs. s-cis conformers), has not been the subject of published research. For the parent molecule, 1,3-butadiene, the trans-conformer is known to be more stable. researchgate.net A similar analysis for the title compound would require dedicated computational studies to determine the influence of the chlorine and fluorine substituents on conformational preference.

Furthermore, molecular dynamics (MD) simulations, which are used to study the time-dependent behavior of molecules, have not been reported for this compound. researchgate.netmdpi.com Such simulations could provide crucial information on the dynamics of isomerization and the rotational processes around the central C-C single bond, but this area remains uninvestigated for this particular molecule.

Theoretical Electron Density Analysis

Theoretical electron density analysis is a powerful tool in computational chemistry for elucidating the nature of chemical bonds and molecular structure. By examining the electron density distribution, detailed information about bonding characteristics can be obtained.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. nih.gov This analysis is centered around the identification of critical points in the electron density, where the gradient of the density is zero.

For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for each of the covalent bonds within the molecule. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of the bond's character.

A key aspect of the analysis for this molecule would be the examination of the carbon-carbon bonds within the butadiene backbone, the carbon-fluorine bonds, and the carbon-chlorine bond. The electron density at the BCP is indicative of the bond order, with higher values suggesting a greater degree of covalent character. The Laplacian of the electron density indicates whether the charge is concentrated or depleted at the BCP. A negative Laplacian is characteristic of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions.

In the case of this compound, the C-F and C-Cl bonds are expected to exhibit some degree of ionic character due to the high electronegativity of the halogen atoms. This would be reflected in the topological properties at the respective BCPs. Furthermore, the analysis of the C=C double bonds would reveal the extent of electron delocalization across the diene system.

Table 1: Hypothetical QTAIM Data for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Character of Interaction
C=C> 0.20< 0Covalent (shared)
C-C~ 0.15< 0Covalent (shared)
C-Cl~ 0.10> 0Polar Covalent
C-F~ 0.08> 0Highly Polar Covalent

Note: The values in this table are illustrative and represent expected trends based on general principles of QTAIM analysis for similar halogenated organic molecules.

The Electron Localizability Indicator (ELI-D) is another powerful tool for analyzing chemical bonding, providing a perspective that is complementary to QTAIM. ELI-D is based on the probability of finding two electrons with the same spin in a given region of space. High values of ELI-D correspond to regions where electrons are highly localized, such as in atomic cores and covalent bonds.

An ELI-D analysis of this compound would reveal the spatial distribution of electron pairs. This would allow for a detailed visualization and quantification of the bonding and lone pair electrons in the molecule. For instance, the analysis would show distinct localization domains corresponding to the C=C double bonds, the C-C single bond, and the C-halogen bonds.

The shape and population of these localization domains provide insights into the nature of the chemical bonds. For the C=C double bonds, one would expect to find two distinct localization basins, characteristic of a double bond. The C-F and C-Cl bonds would also have their own localization domains, and their shape and proximity to the halogen nuclei would reflect the polarity of these bonds. Additionally, the lone pairs on the chlorine and fluorine atoms would be clearly visible as distinct localization domains in the valence shell of these atoms.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling of structure-reactivity relationships aims to establish a quantitative link between the molecular structure of a compound and its chemical reactivity. For this compound, such models can be developed using a variety of computational techniques, including Density Functional Theory (DFT).

The reactivity of this diene is largely governed by its electronic structure, particularly the distribution of electron density and the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The presence of electron-withdrawing fluorine and chlorine atoms is expected to significantly influence the molecule's reactivity. acs.org

Computational models can be used to calculate various molecular descriptors that correlate with reactivity. These descriptors include:

Frontier Orbital Energies (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the halogen substituents are expected to lower the energies of both the HOMO and LUMO, affecting its behavior in reactions such as Diels-Alder cycloadditions. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the fluorine and chlorine atoms would create regions of negative potential, while the hydrogen atoms and parts of the carbon backbone would be more positive.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions, one can determine which of the carbon atoms in the diene system is most likely to participate in a given reaction.

By correlating these and other computed descriptors with experimentally observed reaction rates or product distributions for a series of related compounds, quantitative structure-reactivity relationship (QSRR) models can be developed. These models can then be used to predict the reactivity of this compound in various chemical transformations.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/TrendImplication for Reactivity
HOMO EnergyLowered by halogen substitutionReduced nucleophilicity
LUMO EnergyLowered by halogen substitutionIncreased electrophilicity
MEPNegative potential near halogens, positive near hydrogensDefines sites for electrophilic and nucleophilic attack
Fukui FunctionsLocalized on specific carbon atomsPredicts regioselectivity in reactions

Note: The trends in this table are based on established principles of how halogen substitution affects the electronic structure and reactivity of organic molecules.

Applications of 1 Chloro 1,4,4 Trifluorobuta 1,3 Diene in Advanced Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

The utility of 1-Chloro-1,4,4-trifluorobuta-1,3-diene as a building block is predicated on the unique reactivity conferred by its chlorine and fluorine substituents. The conjugated diene system provides a scaffold for cycloaddition reactions, while the halogen atoms offer sites for further functionalization.

Precursor for Bioactive Molecules and Natural Product Derivatives

There is currently no specific information available in scientific literature detailing the use of this compound as a direct precursor for the synthesis of known bioactive molecules or derivatives of natural products. The synthesis of biologically active compounds often involves the incorporation of fluorinated motifs to enhance properties such as metabolic stability and binding affinity. While fluorinated building blocks are crucial in medicinal chemistry, the specific role of this compound has not been reported.

Construction of Novel Carbocyclic and Heterocyclic Frameworks

As a conjugated diene, this compound is theoretically a candidate for [4+2] cycloaddition reactions (Diels-Alder reactions) to form six-membered carbocyclic and heterocyclic rings. The electron-withdrawing nature of the fluorine and chlorine atoms would influence the reactivity of the diene and the regioselectivity of the cycloaddition. However, specific examples and research findings on its use for constructing such frameworks are not documented in available literature. The synthesis of novel heterocyclic compounds is an active area of research, particularly for applications in pharmaceuticals and agrochemicals, but studies explicitly employing this diene are not presently available.

Monomer in the Development of High-Performance Fluoropolymers

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability and chemical resistance. These characteristics are derived from the strength of the carbon-fluorine bond.

Synthesis of Elastomers and Thermoplastics with Tailored Properties

The polymerization of this compound to form homopolymers—either elastomers or thermoplastics—has not been specifically described in the available scientific literature. The synthesis of fluorinated polymers is a well-established field, but data on the polymerization behavior, catalyst systems, and the resulting material properties (such as glass transition temperature, tensile strength, or melt flow index) for a homopolymer of this compound are not available.

Incorporation into Copolymers for Enhanced Chemical Resistance and Thermal Stability

The incorporation of fluorinated monomers into copolymers is a common strategy to enhance the properties of the resulting material. While it can be hypothesized that copolymerizing this compound with other monomers could improve the chemical resistance and thermal stability of the final polymer, there are no specific studies or patents that report on such copolymers. Research on related, non-fluorinated compounds like 1-chlorobuta-1,3-diene (B1235815) shows its use in copolymerization, for instance with styrene (B11656), to modify polymer properties. smolecule.com However, direct analogues for the trifluorinated version are not documented.

Intermediate for the Preparation of Specialty Fluorinated Chemicals

Given its structure, this compound could serve as an intermediate in the synthesis of other specialty fluorinated chemicals. The reactive double bonds and the chlorine atom could be manipulated through various organic reactions to introduce new functional groups. Despite this potential, specific synthetic routes starting from this compound to produce other targeted fluorochemicals are not detailed in the available research.

Pathways to Other Industrially Relevant Fluorinated Alkenes and Alkanes

The strategic placement of chlorine and fluorine atoms on the butadiene backbone of this compound provides multiple reaction sites for further functionalization. This allows for its conversion into a range of other fluorinated alkenes and alkanes with tailored properties.

One significant application lies in its use as a precursor for more complex trisubstituted fluoro-alkenes. nih.gov Through carefully controlled reaction conditions, the chlorine atom can be selectively replaced or the double bonds can be targeted to introduce new functional groups. This controlled reactivity is crucial for building the carbon skeleton of advanced materials and pharmaceuticals. Research has demonstrated that halogenated butadienes can undergo dehalogenation reactions to yield various fluorinated dienes, highlighting the potential for transformative reactions of this compound.

Furthermore, the conjugated diene system in this compound makes it a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction. lu.semasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comnih.gov By reacting with different dienophiles, a wide array of six-membered rings containing fluorine and chlorine atoms can be synthesized. These cyclic products can then be further modified, for instance, through hydrogenation of the remaining double bond to yield fluorinated and chlorinated alkanes. These alkanes can serve as refrigerants, solvents, or intermediates in the synthesis of other fine chemicals.

The table below summarizes potential transformations of this compound into other fluorinated alkenes and alkanes, based on established reactivity principles of halogenated dienes.

Starting MaterialReagent(s)Product ClassPotential Industrial Relevance
This compoundDienophile (e.g., maleic anhydride), then H₂/CatalystFluorinated and Chlorinated Cyclohexane DerivativesIntermediates for pharmaceuticals, agrochemicals, and polymers
This compoundReducing agent (e.g., Zn, H₂)Partially or fully saturated fluorochloroalkanesSolvents, blowing agents, refrigerants
This compoundOrganometallic reagents (e.g., Grignard, organolithium)Substituted fluorinated dienes and alkenesBuilding blocks for complex organic synthesis

Utility in the Synthesis of Fluorine-Containing Reagents

The reactivity of this compound also extends to its use as a synthon for the preparation of specialized fluorine-containing reagents. These reagents are instrumental in introducing fluorine atoms or fluorinated moieties into other organic molecules, a critical step in the development of modern pharmaceuticals and agrochemicals.

The presence of both a reactive chlorine atom and a fluorinated backbone allows for the creation of novel organometallic reagents. For instance, reaction with magnesium or lithium metals could potentially generate a Grignard or organolithium reagent, respectively. Such reagents would possess a nucleophilic carbon center attached to the fluorinated diene system, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles. This provides a direct route to incorporate the C4F3Cl fragment into larger, more complex molecular architectures.

Moreover, the diene structure can be a platform for synthesizing fluorinated heterocyclic compounds. nih.govresearchgate.netresearchgate.net Cycloaddition reactions with various heterodienophiles can lead to the formation of six-membered rings containing nitrogen, oxygen, or sulfur in addition to carbon, fluorine, and chlorine. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological activities.

The following table outlines the potential of this compound in the synthesis of fluorine-containing reagents.

Reagent ClassSynthetic Approach from this compoundPotential Applications of the Resulting Reagent
Fluorinated Organometallic ReagentsReaction with active metals (e.g., Mg, Li)Introduction of the fluorinated butadienyl group into organic molecules.
Fluorinated Phosphonium SaltsReaction with phosphinesWittig-type reagents for the synthesis of fluorinated alkenes.
Fluorinated Heterocyclic PrecursorsCycloaddition reactions with heterodienophilesSynthesis of novel fluorinated heterocycles for drug discovery.

Future Perspectives and Emerging Research Avenues for 1 Chloro 1,4,4 Trifluorobuta 1,3 Diene

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has profound implications for the synthesis of specialty chemicals like 1-chloro-1,4,4-trifluorobuta-1,3-diene. Future research will increasingly prioritize the development of green and sustainable manufacturing processes, guided by the core principles of green chemistry. mdpi.comrsc.org These principles advocate for methodologies that reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.com

The focus is on moving away from traditional synthetic routes that may involve harsh conditions or stoichiometric reagents, towards more elegant and environmentally benign alternatives. rsc.org Key areas of innovation include the use of greener solvents, the development of catalytic processes to replace less efficient methods, and the design of synthetic pathways with high atom economy. mdpi.com For the synthesis of fluorinated dienes, this could involve exploring novel fluorinating agents that are safer and more sustainable, or developing one-pot procedures that minimize intermediate purification steps, thereby reducing solvent use and waste generation.

Table 1: Application of Green Chemistry Principles to Diene Synthesis

Green Chemistry Principle Application in the Synthesis of this compound
Prevention Designing synthetic routes that minimize the generation of waste products.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Synthesis Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents & Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Energy Efficiency Conducting synthetic methods at ambient temperature and pressure whenever possible.

| Catalysis | Utilizing catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. |

Discovery of New Catalytic Systems for Selective Transformations

The reactivity of the conjugated diene system in this compound makes it a prime candidate for a wide range of catalytic transformations. A significant emerging research avenue is the discovery and application of novel catalytic systems that can achieve high selectivity in these reactions. Regioselective and stereoselective functionalization of the diene backbone is crucial for creating complex molecular architectures.

Recent advancements in catalysis offer promising pathways for the selective transformation of dienes. For instance, catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed, leveraging an inexpensive and operationally convenient I(I)/I(III) catalysis platform. nih.govnih.govresearchgate.net This type of methodology could be adapted to achieve selective difunctionalization of this compound, allowing for the precise installation of two new functional groups across the diene system. nih.gov

Furthermore, cobalt(I)-bis-phosphine complexes have been identified as effective catalysts for selective C-C bond-forming reactions, such as the heterodimerization of 1,3-dienes with alkenes like ethylene. rsc.org The application of such catalysts to this compound could enable the controlled synthesis of more complex fluorinated molecules, which are valuable intermediates for pharmaceuticals and agrochemicals. The development of activator-free, single-component catalysts is a particularly important goal, as it simplifies reaction procedures and improves reproducibility. rsc.org

Table 2: Emerging Catalytic Systems for Diene Transformations

Catalytic System Transformation Type Potential Application to this compound
Iodine(I)/Iodine(III) Catalysis Regioselective 1,4-Difunctionalization Precise installation of two functional groups across the diene backbone. nih.gov
Cobalt(I) Complexes Heterodimerization, Hydroacylation Controlled C-C bond formation with other unsaturated molecules. rsc.org

| Ruthenium Catalysts | Co-cyclotrimerization | Synthesis of highly substituted borylated benzene (B151609) derivatives. cnr.it |

Rational Design of Materials with Advanced Functionalities

The unique electronic and steric properties imparted by the chlorine and fluorine atoms make this compound a highly attractive monomer for the rational design of advanced materials. Its structural analogue, 1-chlorobuta-1,3-diene (B1235815), is already utilized as a co-monomer in polymerization processes to tailor the properties of synthetic rubbers. smolecule.com By extension, the incorporation of this compound into polymer chains is expected to yield materials with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.

Future research will focus on leveraging the diene's structure to create polymers with precisely controlled functionalities. For example, the presence of the chlorine atom provides a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone. The trifluorovinyl group at the other end of the molecule influences the polymer's electronic properties and its resistance to degradation.

The rational design of these materials involves establishing clear structure-property relationships. scispace.com By systematically varying the co-monomers used with this compound and controlling the polymerization conditions, researchers can fine-tune the resulting polymer's characteristics for specific applications, such as high-performance elastomers, flame-retardant materials, or advanced coatings. Conjugated dienes are recognized as versatile building blocks for creating molecular complexity, and this fluorinated version opens new doors in materials science. bohrium.com

Integration of Machine Learning and AI in Fluorinated Diene Chemistry Research

The intersection of artificial intelligence (AI) and chemistry is rapidly creating new paradigms for discovery. ijsetpub.com The integration of machine learning (ML) and AI into research on fluorinated dienes like this compound represents a significant future perspective. eurekalert.org These computational tools can accelerate research and development by predicting reaction outcomes, optimizing synthetic conditions, and identifying novel molecular targets. princeton.edunih.gov

For instance, AI algorithms can be trained on existing chemical reaction data to predict the most likely products of a reaction involving this compound under various catalytic conditions. This predictive power can save considerable time and resources by reducing the amount of trial-and-error experimentation required. nih.gov Machine learning models can also be employed to optimize reaction variables such as temperature, pressure, catalyst loading, and solvent choice to maximize the yield and selectivity of a desired transformation. eurekalert.org

Beyond reaction optimization, AI is poised to revolutionize the discovery of new materials. Generative models can design novel polymers incorporating this compound with targeted properties. By learning the complex relationships between chemical structure and material function, these models can propose new materials with enhanced thermal stability, specific dielectric constants, or other desirable characteristics, guiding synthetic chemists toward the most promising candidates for development. ijsetpub.com

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